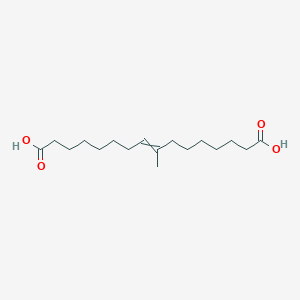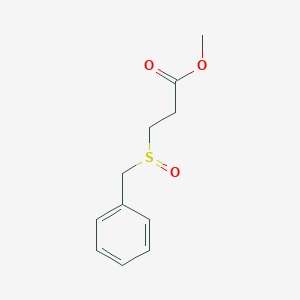
Methyl 3-(phenylmethanesulfinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(phenylmethanesulfinyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfoxide group, which adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(phenylmethanesulfinyl)propanoate can be synthesized through various methods. Another method includes the reaction of a carboxylate ion with a primary alkyl halide .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes typically use acid chlorides and alcohols in the presence of a base to yield the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(phenylmethanesulfinyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Yields alcohols.
Substitution: Forms various substituted esters and amides.
Applications De Recherche Scientifique
Methyl 3-(phenylmethanesulfinyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of Methyl 3-(phenylmethanesulfinyl)propanoate involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity aroma, used in food flavoring.
Uniqueness
Methyl 3-(phenylmethanesulfinyl)propanoate is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activities not found in simpler esters like methyl acetate or ethyl acetate .
Propriétés
Numéro CAS |
73975-55-0 |
|---|---|
Formule moléculaire |
C11H14O3S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
methyl 3-benzylsulfinylpropanoate |
InChI |
InChI=1S/C11H14O3S/c1-14-11(12)7-8-15(13)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
OZWPJUASDSNUKZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCS(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


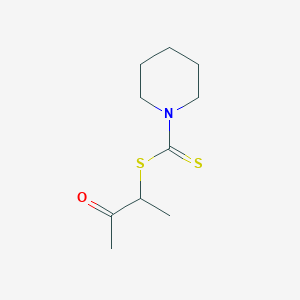
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
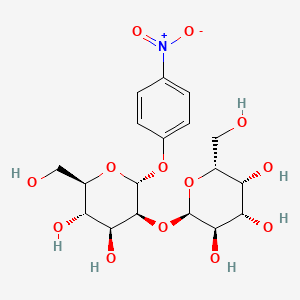
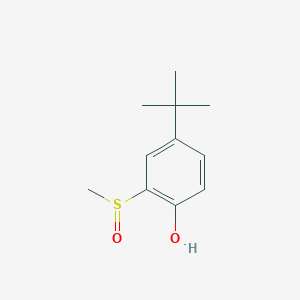
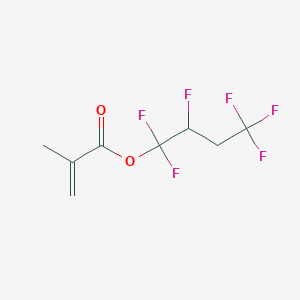
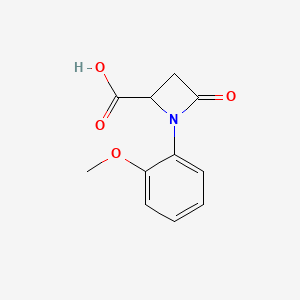
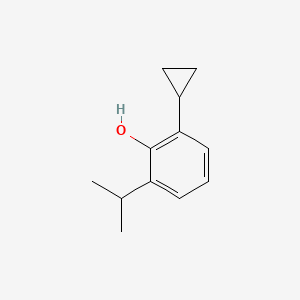
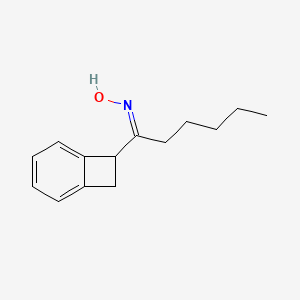
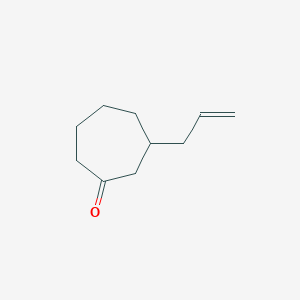
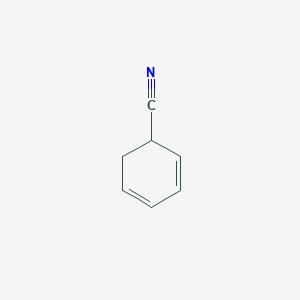
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
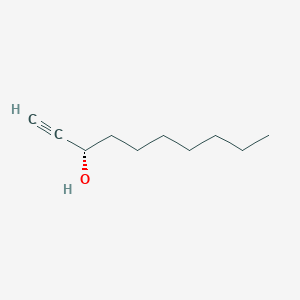
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
